Cas no 1567025-23-3 (5-CHLORO-2-IODO-3-METHYLBENZENE-1-SULFONYL CHLORIDE)

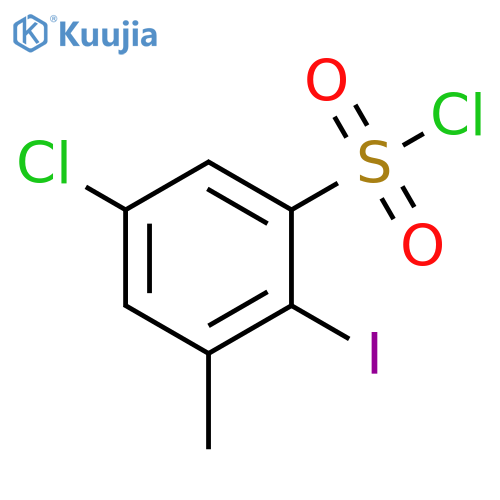

1567025-23-3 structure

商品名:5-CHLORO-2-IODO-3-METHYLBENZENE-1-SULFONYL CHLORIDE

CAS番号:1567025-23-3

MF:C7H5Cl2IO2S

メガワット:350.988871335983

MDL:MFCD26838493

CID:5245055

5-CHLORO-2-IODO-3-METHYLBENZENE-1-SULFONYL CHLORIDE 化学的及び物理的性質

名前と識別子

-

- Benzenesulfonyl chloride, 5-chloro-2-iodo-3-methyl-

- 5-CHLORO-2-IODO-3-METHYLBENZENE-1-SULFONYL CHLORIDE

-

- MDL: MFCD26838493

- インチ: 1S/C7H5Cl2IO2S/c1-4-2-5(8)3-6(7(4)10)13(9,11)12/h2-3H,1H3

- InChIKey: NLFWOFMGTGIZEJ-UHFFFAOYSA-N

- ほほえんだ: C1(S(Cl)(=O)=O)=CC(Cl)=CC(C)=C1I

5-CHLORO-2-IODO-3-METHYLBENZENE-1-SULFONYL CHLORIDE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-285569-5g |

5-CHLORO-2-IODO-3-METHYLBENZENE-1-SULFONYL CHLORIDE |

1567025-23-3 | 5g |

$2369.0 | 2023-09-07 | ||

| Enamine | EN300-285569-5.0g |

5-CHLORO-2-IODO-3-METHYLBENZENE-1-SULFONYL CHLORIDE |

1567025-23-3 | 5.0g |

$2369.0 | 2023-03-01 | ||

| Enamine | EN300-285569-1g |

5-CHLORO-2-IODO-3-METHYLBENZENE-1-SULFONYL CHLORIDE |

1567025-23-3 | 1g |

$903.0 | 2023-09-07 | ||

| Enamine | EN300-285569-1.0g |

5-CHLORO-2-IODO-3-METHYLBENZENE-1-SULFONYL CHLORIDE |

1567025-23-3 | 1.0g |

$903.0 | 2023-03-01 | ||

| Enamine | EN300-285569-2.5g |

5-CHLORO-2-IODO-3-METHYLBENZENE-1-SULFONYL CHLORIDE |

1567025-23-3 | 2.5g |

$1871.0 | 2023-09-07 | ||

| Enamine | EN300-285569-10g |

5-CHLORO-2-IODO-3-METHYLBENZENE-1-SULFONYL CHLORIDE |

1567025-23-3 | 10g |

$2980.0 | 2023-09-07 | ||

| Enamine | EN300-285569-10.0g |

5-CHLORO-2-IODO-3-METHYLBENZENE-1-SULFONYL CHLORIDE |

1567025-23-3 | 10.0g |

$2980.0 | 2023-03-01 |

5-CHLORO-2-IODO-3-METHYLBENZENE-1-SULFONYL CHLORIDE 関連文献

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584

1567025-23-3 (5-CHLORO-2-IODO-3-METHYLBENZENE-1-SULFONYL CHLORIDE) 関連製品

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量